1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one
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Overview
Description
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one is a complex organic compound that features an imidazole ring, a piperidine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde. The piperidine ring is often prepared via the hydrogenation of pyridine. The final step involves the coupling of the imidazole and piperidine intermediates with the appropriate methoxy-substituted butanone under controlled conditions, such as in the presence of a base like sodium hydride in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a benzimidazole ring instead of an imidazole ring.
4-methoxy-2,2-dimethylbutan-1-one: Similar structure but without the imidazole and piperidine rings.
Uniqueness
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one is unique due to the combination of the imidazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler compounds.
Properties
IUPAC Name |
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,6-11-21-3)15(20)19-9-4-13(5-10-19)12-14-17-7-8-18-14/h7-8,13H,4-6,9-12H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVHYUIXLPQDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)C(=O)N1CCC(CC1)CC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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